A Comprehensive Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt
A Comprehensive Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of 1,2-Benzisothiazol-3(2H)-one, sodium salt. Due to limited available data for the sodium salt, this guide also includes relevant information on the parent compound, 1,2-Benzisothiazol-3(2H)-one (BIT), to offer a more complete profile.
Chemical and Physical Properties
1,2-Benzisothiazol-3(2H)-one, sodium salt is the salt form of 1,2-Benzisothiazol-3(2H)-one, a potent biocide. The sodium salt form offers the advantage of enhanced solubility in aqueous solutions, making it suitable for a wide range of applications.[1] It is typically encountered as a white or pale yellow crystalline solid.[2]
Table 1: Physicochemical Properties of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt and Related Compounds
| Property | 1,2-Benzisothiazol-3(2H)-one, Sodium Salt | 1,2-Benzisothiazol-3(2H)-one (Parent Compound) | 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide, Sodium Salt |
| Molecular Formula | C₇H₄NNaOS[3] | C₇H₅NOS[4] | C₇H₄NNaO₃S |
| Molecular Weight | 173.17 g/mol [3] | 151.19 g/mol [4] | 205.17 g/mol |
| Appearance | White to pale yellow crystalline solid[2] | White to off-white crystalline powder[5] | White solid |
| Melting Point | Not determined | 154-158 °C[4][6] | ≥320.8 – ≤325.3 °C[7] |
| Boiling Point | Not determined | 360 °C (rough estimate)[6] | Not determined[7] |
| Water Solubility | Soluble | 1 g/L[8] | 1,496 mg/L at 24 °C[7] |
| pKa | Not determined | 10.19 ± 0.20 (Predicted)[4] | Not determined |
| Vapor Pressure | Not available | 0.183 mmHg at 25 °C (estimate)[9] | 0 mmHg at 25 °C[7] |
| Flash Point | Not available | 172 °F (77.5 °C) (estimate)[9] | 220 °C[7] |
Experimental Protocols
Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for the accurate determination of chemical properties.
Determination of Melting Point (Following OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[10][11] Several methods are described in OECD Guideline 102, including the capillary/liquid bath, capillary/metal block, and Differential Scanning Calorimetry (DSC).[10][12]
Methodology: Capillary Method
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Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end. The sample is compacted at the bottom of the tube.
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Apparatus: The capillary tube is placed in a heating apparatus, such as a metal block or a liquid bath, equipped with a calibrated thermometer or temperature sensor.
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Heating: The apparatus is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow.
Determination of Water Solubility (Following OECD Guideline 105)
Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[13][14][15] OECD Guideline 105 describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.[13][14]
Methodology: Flask Method
-
Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach saturation equilibrium. This may take 24 hours or longer.
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
-
Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The water solubility is reported as the mass of the substance per volume or mass of water at the specified temperature.
Biocidal Mechanism of Action
1,2-Benzisothiazol-3(2H)-one and other isothiazolinones act as electrophilic biocides. Their mechanism of action involves a two-step process: rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[16][17]
The primary targets are intracellular enzymes, particularly dehydrogenases involved in critical metabolic pathways like the Krebs cycle and electron transport chain.[16][17] The isothiazolinone molecule reacts with thiol groups (-SH) on proteins and enzymes, leading to the formation of disulfide bonds and the production of free radicals.[16][17] This disrupts essential cellular functions such as respiration and ATP synthesis, ultimately resulting in cell death.[16][17]
Synthesis and Degradation
Synthesis: 1,2-Benzisothiazol-3(2H)-one can be synthesized through various chemical routes. One common method involves the cyclization of 2-mercaptobenzamide or its derivatives. For instance, the sodium salt can be produced by treating 2-mercaptobenzamide with aqueous hydrogen peroxide. Another approach starts from 2,2'-dithiodibenzoic acid, which undergoes amidation and cyclization.
Degradation: The degradation of 1,2-Benzisothiazol-3(2H)-one in the environment can occur through photodegradation and microbial degradation. Photodegradation involves processes such as isomerization, oxidation, and hydrolysis. Microbial degradation in soil is a significant pathway, with the rate being influenced by soil type and microbial communities. The degradation primarily occurs on the thiazole ring of the molecule.
Stability and Reactivity
1,2-Benzisothiazol-3(2H)-one and its sodium salt are generally stable under normal storage conditions. They are incompatible with strong oxidizing agents. When heated to decomposition, they can emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx). The parent compound is stable over a broad pH range of 4-12.
References
- 1. 1,2-benzisothiazol-3(2h)-one, sodium salt | C7H4NNaOS | CID 13238744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
- 3. specialchem.com [specialchem.com]
- 4. 1,2-Benzisothiazol-3(2H)-one - Safety Data Sheet [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 7. benzisothiazolinone, 2634-33-5 [thegoodscentscompany.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]
- 16. scribd.com [scribd.com]
- 17. echemi.com [echemi.com]
